Subnanomolar Affinity and Inverse Agonism: PSB-10 Hydrochloride vs. MRS-1523
PSB-10 hydrochloride exhibits significantly higher binding affinity for the human A3 receptor (Ki = 0.44 nM) compared to the first-generation A3 antagonist MRS-1523 (Ki = 18.9 nM), representing an approximately 43-fold improvement in potency . This difference is further magnified in functional assays, where PSB-10 acts as a potent inverse agonist (IC50 = 4 nM in [35S]GTPγS binding) [1], a property not prominently defined for MRS-1523. For studies requiring robust human A3 receptor blockade at low concentrations to minimize off-target or vehicle-related effects, PSB-10 offers a clear quantitative advantage .
| Evidence Dimension | Human A3 Adenosine Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.44 nM |
| Comparator Or Baseline | MRS-1523: 18.9 nM |
| Quantified Difference | ~43-fold higher affinity (lower Ki) |
| Conditions | Radioligand displacement assay using human A3 receptor expressed in CHO cells. |
Why This Matters
This quantifies the superior potency of PSB-10, enabling more complete receptor occupancy at lower doses in vitro and in vivo, which is crucial for minimizing off-target pharmacology.
- [1] Ozola, V., Thorand, M., Diekmann, M., Qurishi, R., Schumacher, B., & Müller, C. E. (2003). 2-Phenylimidazo[2,1-i]purin-5-ones: structure-activity relationships and characterization of potent and selective inverse agonists at Human A3 adenosine receptors. Bioorganic & Medicinal Chemistry, 11(3), 347-356. View Source
